molecular formula C5H4F3N3 B092195 2-Amino-4-(trifluoromethyl)pyrimidine CAS No. 16075-42-6

2-Amino-4-(trifluoromethyl)pyrimidine

Cat. No.: B092195
CAS No.: 16075-42-6
M. Wt: 163.1 g/mol
InChI Key: NKOTXYPTXKUCDL-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4F3N3. It is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 4-position on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with ammonia or an amine under suitable conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the 2-chloro derivative is treated with ammonia in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-Amino-4,6-dimethoxypyrimidine

Comparison: 2-Amino-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the amino and trifluoromethyl groups on the pyrimidine ring. This arrangement imparts distinct electronic and steric properties, making it more suitable for certain applications compared to its analogs. For instance, the trifluoromethyl group at the 4-position significantly enhances its stability and lipophilicity, which are advantageous in drug development .

Properties

IUPAC Name

4-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOTXYPTXKUCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344318
Record name 2-Amino-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16075-42-6
Record name 2-Amino-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(trifluoromethyl)pyrimidine
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